The synthesis of Nonapeptide-1 acetate salt is achieved primarily through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid support. The key steps in SPPS include:
The resulting product is then acetylated to form Nonapeptide-1 acetate salt, enhancing its stability and solubility .
Nonapeptide-1 acetate salt has a complex molecular structure characterized by its sequence of amino acids. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural representation includes multiple chiral centers, contributing to its biological activity.
The three-dimensional conformation plays a crucial role in its interaction with the MC1R. The specific arrangement allows for effective binding and inhibition of melanin production .
Nonapeptide-1 acetate salt primarily participates in competitive inhibition reactions where it competes with alpha-melanocyte-stimulating hormone for binding to MC1R. The key reaction can be summarized as follows:
In the presence of Nonapeptide-1 acetate salt:
This interaction reduces the formation of the MC1R-α-MSH complex, thereby inhibiting downstream signaling pathways that lead to melanin synthesis .
The mechanism by which Nonapeptide-1 acetate salt exerts its effects involves several steps:
Nonapeptide-1 acetate salt exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and research involving skin pigmentation.
Nonapeptide-1 acetate salt has several applications within scientific research:
Nonapeptide-1 acetate salt, initially termed Melanostatine-5, traces its origins to early peptide hormone research in the late 20th century. The compound was first isolated from Streptomyces clavifer, a species of actinobacteria, during systematic screening for natural melanogenesis inhibitors [2]. In 1991, Ishihara and colleagues identified this nonapeptide (a nine-amino-acid-chain peptide) as a potent inhibitor of melanin synthesis through microbial fermentation processes [2]. The primary structure was determined as Methionine-Proline-Phenylalanine-Arginine-Tryptophan-Phenylalanine-Lysine-Proline-Valine amide, establishing the foundation for synthetic analogues [7].
The 1990s witnessed significant refinement in production methodologies. Initial extraction from natural sources yielded limited quantities, prompting the development of recombinant genetic synthesis techniques [2]. This transition enabled scalable production while ensuring batch-to-batch consistency. Structural optimization studies revealed that the acetate salt form enhanced the peptide’s stability and solubility for in vitro applications without altering its biological activity [7]. Key milestones included the confirmation of its selective antagonism against the melanocortin 1 receptor (MC1R), with binding studies confirming a dissociation constant (Ki) of 40 nanomolar for human MC1R – significantly lower than for other melanocortin receptors (MC3R, MC4R, MC5R) [7]. This receptor specificity positioned Nonapeptide-1 acetate salt as a unique molecular tool for probing melanocortin pathways.
| Receptor Subtype | Ki Value (μM) | Relative Selectivity vs. MC1R |
|---|---|---|
| MC1R | 0.04 | 1 (Reference) |
| MC3R | 0.47 | 11.75-fold lower |
| MC4R | 1.34 | 33.5-fold lower |
| MC5R | 2.40 | 60-fold lower |
Nonapeptide-1 acetate salt has emerged as a cornerstone molecule for investigating the mechanistic basis of skin pigmentation. Its primary significance lies in its capacity to competitively antagonize alpha-melanocyte-stimulating hormone (alpha-melanocyte-stimulating hormone) at the melanocortin 1 receptor, a G-protein-coupled receptor pivotal in ultraviolet light-induced melanogenesis [1] [8]. Upon ultraviolet exposure, keratinocytes and melanocytes release alpha-melanocyte-stimulating hormone, which activates melanocortin 1 receptor signaling. This triggers a cyclic adenosine monophosphate-dependent cascade upregulating microphthalmia-associated transcription factor, the master regulator of melanogenic enzymes including tyrosinase, tyrosinase-related protein 1, and tyrosinase-related protein 2 [3].
Nonapeptide-1 acetate salt disrupts this pathway with high potency. In vitro studies using human epidermal melanocytes demonstrate dual inhibitory effects: suppression of intracellular cyclic adenosine monophosphate (half-maximal inhibitory concentration = 2.5 nanomolar) and inhibition of alpha-melanocyte-stimulating hormone-induced melanosome dispersion (half-maximal inhibitory concentration = 11 nanomolar) [1]. At 20 micromolar concentration, it significantly downregulates microphthalmia-associated transcription factor and its downstream targets (tyrosinase, tyrosinase-related protein 1, tyrosinase-related protein 2), reducing both basal and ultraviolet A-induced melanin synthesis by approximately 33% in melanocyte-keratinocyte co-culture models [3] [8]. This occurs without cytotoxic effects, distinguishing it from conventional depigmenting agents like monobenzone which induce melanocyte apoptosis [8].
| Target Pathway | Experimental Model | Key Outcome |
|---|---|---|
| cyclic adenosine monophosphate signaling | Human epidermal melanocytes | 2.5 nanomolar half-maximal inhibitory concentration against alpha-melanocyte-stimulating hormone-induced cyclic adenosine monophosphate [1] |
| Melanosome distribution | Human epidermal melanocytes | 11 nanomolar half-maximal inhibitory concentration against alpha-melanocyte-stimulating hormone-induced dispersion [1] |
| Melanin synthesis | Human epidermal melanocytes/HaCaT keratinocytes | 33% reduction in melanin content; reversal of ultraviolet A-induced melanogenesis [3] [8] |
| Pigmentation gene expression | HaCaT keratinocytes | Downregulation of microphthalmia-associated transcription factor, tyrosinase, tyrosinase-related protein 1, tyrosinase-related protein 2 [3] |
The compound’s mechanism extends beyond direct melanocortin 1 receptor blockade. Evidence suggests it modulates melanocortin 1 receptor availability on melanocyte membranes, potentially altering receptor recycling or degradation kinetics [3]. This multifaceted interference with the alpha-melanocyte-stimulating hormone-melanocortin 1 receptor axis provides a robust platform for investigating hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation. Clinical pilot studies using formulations containing Nonapeptide-1 acetate salt demonstrate measurable reductions in melanin indices and melasma severity scores, validating cellular findings in a preliminary human context [2]. Furthermore, its selectivity minimizes off-target effects on adrenal steroidogenesis – a limitation observed with earlier non-selective melanocortin receptor antagonists – solidifying its utility as a precise research tool for dissecting cutaneous biology [1].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6